Dimethyl 5-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
CAS No.:
Cat. No.: VC16325741
Molecular Formula: C17H16ClN3O5S
Molecular Weight: 409.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O5S |
|---|---|
| Molecular Weight | 409.8 g/mol |
| IUPAC Name | dimethyl 5-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C17H16ClN3O5S/c1-4-27-17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)25-2)5-10(7-11)16(24)26-3/h5-8H,4H2,1-3H3,(H,20,22) |
| Standard InChI Key | FHEABWVVLPVBFA-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl |
Introduction
Chemical Identity and Molecular Characterization
Basic Chemical Descriptors
The compound’s molecular formula is C₁₇H₁₆ClN₃O₅S, with a molecular weight of 409.8 g/mol. Its IUPAC name, dimethyl 5-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate, reflects the arrangement of substituents across the pyrimidine and benzene rings. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 16420382 |
| SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl |
| InChI Key | FHEABWVVLPVBFA-UHFFFAOYSA-N |
The presence of chloro (Cl), ethylsulfanyl (S-C₂H₅), and methoxy carbonyl (COOCH₃) groups confers distinct electronic and steric properties, influencing reactivity and solubility.
Structural Analysis and Physicochemical Properties
Molecular Geometry and Bonding
The compound’s core consists of a pyrimidine ring (positions 4 and 5 substituted with Cl and ethylsulfanyl) connected to a benzene ring via an amide linkage. X-ray crystallography of analogous compounds reveals that such structures often exhibit intramolecular hydrogen bonding between the amide N-H and pyrimidine N atoms, stabilizing the planar conformation . The ethylsulfanyl group’s sulfur atom participates in weak van der Waals interactions, influencing crystal packing .
Solubility and Stability
Predicted solubility parameters classify the compound as lipophilic (logP ≈ 2.5), with limited aqueous solubility due to ester and aromatic groups. It is stable under ambient conditions but may hydrolyze in acidic or basic environments, cleaving the ester or amide bonds.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Pyrimidine Core Formation: 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid is synthesized via cyclization of thiourea derivatives with chloroacetone, followed by sulfanylation with ethanethiol .
-
Amide Coupling: The carboxylic acid is activated (e.g., using thionyl chloride) and reacted with dimethyl 5-aminobenzene-1,3-dicarboxylate under Schotten-Baumann conditions .
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Purification: Column chromatography isolates the product, with typical yields of 60–70%.
Industrial Scalability
Patent literature highlights spray drying and crystallization techniques to enhance yield and purity for bulk production . Solvent systems like ethanol-water mixtures optimize recrystallization efficiency .
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